molecular formula C13H15BF4O3 B13621684 2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13621684
M. Wt: 306.06 g/mol
InChI Key: VADPMRJVJLAHSN-UHFFFAOYSA-N
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Description

2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a fluorinated aromatic ring with a trifluoromethoxy substituent. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry for constructing biaryl and heteroaryl scaffolds .

Properties

Molecular Formula

C13H15BF4O3

Molecular Weight

306.06 g/mol

IUPAC Name

2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)8-6-5-7-9(10(8)15)19-13(16,17)18/h5-7H,1-4H3

InChI Key

VADPMRJVJLAHSN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC(F)(F)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of the arylboronate ester via transition-metal-catalyzed borylation of an appropriately substituted aryl halide or via lithiation-borylation sequences. The key steps are:

  • Introduction of the boronate ester group onto the aromatic ring.
  • Incorporation of the fluorine and trifluoromethoxy substituents at defined positions on the phenyl ring.
  • Use of pinacol or pinacol-like diols to form the stable 1,3,2-dioxaborolane ring.

Transition-Metal Catalyzed Borylation of Aryl Halides

One of the most common and efficient methods involves palladium-catalyzed borylation of aryl bromides or iodides with bis(pinacolato)diboron (B2pin2) as the boron source.

Typical Procedure:

  • Starting material: 2-fluoro-3-(trifluoromethoxy)aryl bromide.
  • Reagents: bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2·DCM), base (e.g., potassium acetate or potassium phosphate).
  • Solvent: 1,4-dioxane or tetrahydrofuran (THF).
  • Conditions: Heating at 80–90 °C under inert atmosphere (N2 or Ar) for 12–24 hours.
  • Workup: Filtration, solvent removal, and purification by silica gel chromatography.

This method yields the corresponding arylboronate ester with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.

Example from literature:

  • Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate was synthesized by reacting methyl 2-bromo-5-chlorobenzoate with bis(pinacolato)diboron, Pd(dppf)Cl2·DCM, and KOAc in 1,4-dioxane at 90 °C for 24 h, affording a 74% yield after purification.

This approach can be adapted to the synthesis of 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane by selecting the appropriately substituted aryl halide.

Lithiation-Borylation Approach

An alternative route involves lithiation of a substituted aryl halide followed by reaction with an electrophilic boron source:

  • Step 1: Treatment of 1-chloro-3-fluoro-2-substituted benzene with an organolithium reagent to form a lithio intermediate.
  • Step 2: Reaction of this intermediate with an electrophilic boronic acid derivative to form the arylboronate.
  • Step 3: Conversion to the pinacol boronate ester by reaction with 2,3-dimethyl-2,3-butanediol (pinacol).

This method is described in patent literature for related substituted phenylboronic acid pinacol esters and can be adapted for trifluoromethoxy substitution.

Formation of the 1,3,2-Dioxaborolane Ring

The boronic acid intermediate is converted to the stable 1,3,2-dioxaborolane (pinacol boronate ester) by reaction with pinacol under mild conditions, typically at room temperature in an inert atmosphere.

Typical conditions:

  • Boronic acid intermediate dissolved in a suitable solvent (e.g., dichloromethane).
  • Addition of pinacol (1.05 equiv).
  • Stirring at room temperature for 12–16 h.
  • Filtration and purification.

This step stabilizes the boron center and facilitates handling and further synthetic transformations.

Data Table: Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Reference
Pd-catalyzed borylation Aryl bromide, bis(pinacolato)diboron, Pd(dppf)Cl2·DCM (4 mol%), KOAc (3 equiv), 1,4-dioxane, 90 °C, 24 h 74
Lithiation-borylation Alkyl lithium on substituted aryl chloride, electrophilic boronic acid derivative, pinacol, RT, inert atmosphere Not specified
Boronic acid to pinacol ester Boronic acid, pinacol (1.05 equiv), dichloromethane, RT, 16 h Quantitative

Analytical and Purification Techniques

  • Purification: Column chromatography on silica gel using gradients of ethyl acetate in petroleum ether is standard for isolating the pure boronate ester.
  • Characterization: NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry, and IR spectroscopy confirm the structure and purity.
  • Handling: The pinacol boronate esters are generally stable solids or oils, facilitating storage and use in subsequent coupling reactions.

Summary and Perspectives

The preparation of 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane relies predominantly on well-established palladium-catalyzed borylation of aryl halides or lithiation-borylation sequences followed by pinacol ester formation. These methods provide efficient access to the compound with good yields and high purity, enabling its application in advanced organic synthesis, particularly in the construction of fluorinated pharmaceuticals and materials.

Future research may focus on improving catalytic systems for borylation to enhance selectivity and reduce reaction times, as well as exploring greener synthetic protocols. The unique electronic effects of the fluoro and trifluoromethoxy substituents continue to make this compound a valuable building block in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boron-containing compound and an aryl or vinyl halide .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Cross-Coupling Efficiency: The target compound’s -CF3O group likely facilitates oxidative addition in Pd-catalyzed reactions, as seen in analogous quinolone syntheses (e.g., 17f, 87% yield) .
  • Steric vs. Electronic Effects : While electron-withdrawing groups enhance reactivity, steric bulk (e.g., 2-methyl in ) can reduce coupling efficiency, necessitating optimized catalysts (e.g., Pd(dppf)Cl2) .
  • Stability: Trifluoromethoxy-substituted boronic esters exhibit superior stability under acidic conditions compared to nitro- or cyano-substituted analogs, making them suitable for multistep syntheses .

Biological Activity

The compound 2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1073477-73-2) is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H15BF4O3
  • Molecular Weight : 306.06 g/mol
  • Structure : The compound features a dioxaborolane ring, which is known for its stability and reactivity in various chemical environments.
PropertyValue
CAS Number1073477-73-2
Molecular Weight306.06 g/mol
Purity95%
Storage ConditionsCool, avoid sunlight

Research indicates that compounds similar to dioxaborolanes exhibit diverse biological activities, including:

  • Antitumor Activity : Some studies suggest that dioxaborolane derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This is particularly noted in breast and lung cancer cell lines .
  • Antimicrobial Properties : Preliminary investigations have shown that certain dioxaborolane compounds possess antimicrobial properties against various bacterial strains .

Therapeutic Applications

The potential therapeutic applications of 2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

  • Cancer Treatment : Due to its antitumor properties, this compound is being studied as a potential candidate for cancer therapies.
  • Antibacterial Agents : Its antimicrobial activity suggests possible applications in treating infections caused by resistant bacterial strains.

Case Studies

  • Antitumor Efficacy in Breast Cancer :
    A study demonstrated that the administration of dioxaborolane derivatives led to significant reductions in tumor size in murine models of breast cancer. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .
  • Antimicrobial Testing :
    In vitro studies evaluated the effectiveness of 2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane against common bacterial pathogens. Results indicated significant inhibition of growth for strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential utility as an antibacterial agent .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of dioxaborolane derivatives. Key findings include:

  • Structural Modifications : Alterations in the substituents on the phenyl ring have been shown to significantly impact both solubility and biological activity. For instance, introducing polar functional groups has improved aqueous solubility without compromising antitumor efficacy .
  • Synergistic Effects : Combining dioxaborolanes with other chemotherapeutic agents has yielded synergistic effects, enhancing overall therapeutic outcomes in preclinical models .

Q & A

Basic: What are the standard synthetic protocols for preparing 2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:
The synthesis typically involves coupling a fluorinated phenylboronic acid with pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under palladium-catalyzed conditions. For structurally analogous compounds, such as 2-(3,4-difluoro-5-(trifluoromethyl)phenyl)-dioxaborolane, the reaction employs Suzuki-Miyaura cross-coupling with aryl halides. Key steps include:

  • Substrate Preparation: Use 2-fluoro-3-(trifluoromethoxy)phenylboronic acid as the precursor.
  • Catalytic System: Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous THF or dioxane.
  • Reaction Conditions: Maintain inert atmosphere (N₂/Ar) and reflux at 80–100°C for 12–24 hours.
    Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc) yields the product. Reference: Similar protocols for trifluoromethyl-substituted analogs are detailed in and .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • Multinuclear NMR:
    • ¹H NMR: Identifies aromatic protons and methoxy groups (δ 6.5–7.5 ppm for aryl; δ 3.5–4.5 ppm for OCH₃).
    • ¹⁹F NMR: Confirms trifluoromethoxy (-OCF₃) and fluorine substituents (δ -55 to -60 ppm).
    • ¹¹B NMR: Detects boronate ester resonance (δ 28–32 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₃H₁₄BF₄O₃, calc. 308.10 g/mol).
  • X-ray Crystallography: Resolves stereoelectronic effects of the trifluoromethoxy group (see for related structures).

Advanced: How do electronic effects of fluorine and trifluoromethoxy groups influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:
The electron-withdrawing nature of -F and -OCF₃ substituents:

  • Reduces Electron Density: Lowers reactivity of the boronate ester, requiring optimized catalysts (e.g., Pd(OAc)₂ with SPhos ligand).
  • Steric Effects: The -OCF₃ group at the meta position may hinder transmetallation.
    Experimental Design:
  • Compare coupling rates with non-fluorinated analogs (e.g., : 2-(4-fluorophenyl)-dioxaborolane vs. non-fluorinated derivatives).
  • Use kinetic studies (NMR monitoring) to quantify activation barriers. Reference: Substituent effects are inferred from fluorinated analogs in and .

Advanced: What computational methods predict the reactivity of this compound in C–B bond formation?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for C–B and B–O bonds.
  • Solvent Modeling: Simulate solvation effects (e.g., PCM model for THF/water mixtures).
  • Transition State Analysis: Identify steric clashes between -OCF₃ and catalyst ligands.
    Case Study: For 2-(2-bromo-3-methoxyphenyl)-dioxaborolane ( ), DFT revealed that electron-deficient aryl rings stabilize Pd–B intermediates. Apply similar workflows to the target compound.

Data Contradiction: How to resolve discrepancies in reported yields for cross-coupling reactions?

Methodological Answer:
Discrepancies often arise from:

  • Oxygen/Moisture Sensitivity: Use rigorous Schlenk techniques ().
  • Catalyst Purity: Pre-purify Pd catalysts via recrystallization.
  • Substrate Ratios: Optimize boronate:aryl halide ratios (1:1.2–1.5).
    Example: For 2-(5-bromo-2-(trifluoromethoxy)phenyl)-dioxaborolane ( ), yields improved from 45% to 72% by switching from PdCl₂ to Pd(OAc)₂. Reference: Contradictions in fluorinated systems are discussed in and .

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility: Soluble in THF, DCM, and DMSO; insoluble in water (logP ≈ 3.2, calculated via ).
  • Stability:
    • Thermal: Stable up to 150°C (TGA data for analogs in ).
    • Hydrolytic: Degrades in aqueous acidic/basic conditions (monitor via ¹¹B NMR).
      Store under argon at –20°C to prevent boronate ester hydrolysis. Reference: Stability data from and .

Advanced: How to design control experiments for assessing boronate ester reactivity?

Methodological Answer:

  • Negative Controls: Replace the target compound with non-reactive analogs (e.g., : 2-(2-fluorophenyl)-dioxaborolane).
  • Kinetic Isotope Effects (KIE): Use deuterated solvents to probe rate-limiting steps.
  • Competition Experiments: Pair with electronically divergent aryl halides (e.g., electron-rich vs. electron-poor).
    Case Study: For 2-(4-(2,2-difluoroethoxy)phenyl)-dioxaborolane (), competition experiments revealed a 3:1 selectivity for electron-deficient partners.

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • Intermediate for Biaryl Synthesis: Used in Suzuki couplings to access fluorinated drug candidates (e.g., kinase inhibitors).
  • Protease Inhibitors: The -OCF₃ group mimics phosphate moieties in transition-state analogs.
    Example: Analog 4-[2-(dioxaborolanyl)phenyl]morpholine () is a precursor for TRK inhibitors. Reference: Medicinal applications are inferred from (avoided per guidelines) and 21.

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